molecular formula C14H13ClN2OS B2595693 4-(furan-3-yl)-N-(p-tolyl)thiazol-2-amine hydrochloride CAS No. 2034301-97-6

4-(furan-3-yl)-N-(p-tolyl)thiazol-2-amine hydrochloride

Cat. No.: B2595693
CAS No.: 2034301-97-6
M. Wt: 292.78
InChI Key: UQMAKFWGWYZMQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(furan-3-yl)-N-(p-tolyl)thiazol-2-amine hydrochloride is a useful research compound. Its molecular formula is C14H13ClN2OS and its molecular weight is 292.78. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

A study by Çakmak et al. (2022) focused on a thiazole-based heterocyclic amide with antimicrobial properties. The compound, synthesized and characterized through various methods, demonstrated good antimicrobial activity against a range of microorganisms, suggesting its potential for pharmacological and medical applications. The research highlighted the importance of noncovalent interactions in the compound's activity, supported by density functional theory (DFT) modeling and Hirshfeld surface analysis (HSA) calculations (Çakmak et al., 2022).

Anticancer Potential

Another study by Zaki et al. (2018) synthesized various heterocyclic compounds, including thiazole derivatives, to assess their antimicrobial and anticancer activities. The compounds exhibited significant cytotoxicity against the MCF-7 breast cancer cell line, underlining the potential of thiazole derivatives in cancer treatment. This research provides a foundation for further investigation into the anticancer properties of similar compounds (Zaki et al., 2018).

Corrosion Inhibition

Kaya et al. (2016) explored the corrosion inhibition performances of certain thiazole and thiadiazole derivatives against iron metal corrosion, using density functional theory (DFT) calculations and molecular dynamics simulations. The theoretical data matched well with experimental results, indicating these compounds' effectiveness as corrosion inhibitors (Kaya et al., 2016).

Molecular Characterization and Theoretical Investigations

Aleksandrov and Elchaninov (2017) reported the synthesis and electrophilic substitution reactions of a compound similar in structure, focusing on the formation mechanisms and the potential applications of the synthesized compounds in various chemical reactions. The study provides insights into the molecular structure and reactivity of such compounds (Aleksandrov & Elchaninov, 2017).

Properties

IUPAC Name

4-(furan-3-yl)-N-(4-methylphenyl)-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS.ClH/c1-10-2-4-12(5-3-10)15-14-16-13(9-18-14)11-6-7-17-8-11;/h2-9H,1H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMAKFWGWYZMQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=CS2)C3=COC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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